molecular formula C16H16N2O2S B5327663 1-[3-(2-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

1-[3-(2-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

Cat. No.: B5327663
M. Wt: 300.4 g/mol
InChI Key: SDEHPVSAKSZSDX-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone typically involves multi-step organic reactions.

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can also be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-[3-(2-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-[3-(2-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(2-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11(19)18-14(12-6-3-4-7-15(12)20-2)10-13(17-18)16-8-5-9-21-16/h3-9,14H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEHPVSAKSZSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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